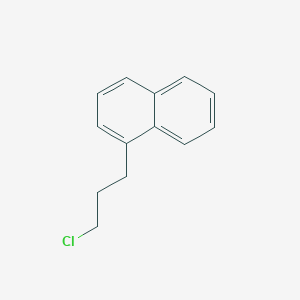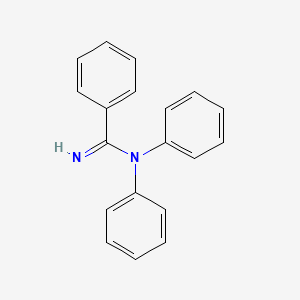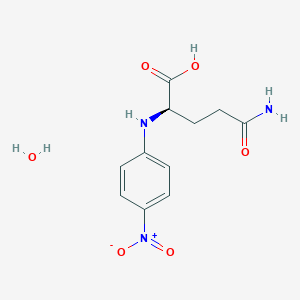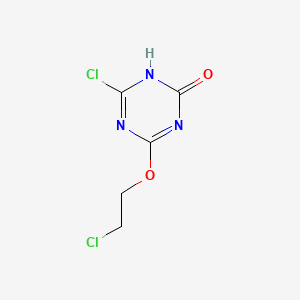
6-Chloro-4-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the electrophilic carbon of cyanuric chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine derivative.
Scientific Research Applications
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other triazine derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloroethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: Another triazine derivative with similar structural features but different substituents.
4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A compound with two chloroethoxy groups, offering different reactivity and applications.
Uniqueness
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one is unique due to its specific combination of chloro and chloroethoxy groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
90687-72-2 |
|---|---|
Molecular Formula |
C5H5Cl2N3O2 |
Molecular Weight |
210.02 g/mol |
IUPAC Name |
6-chloro-4-(2-chloroethoxy)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H5Cl2N3O2/c6-1-2-12-5-9-3(7)8-4(11)10-5/h1-2H2,(H,8,9,10,11) |
InChI Key |
DHDJBWWUHGWRSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC1=NC(=O)NC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


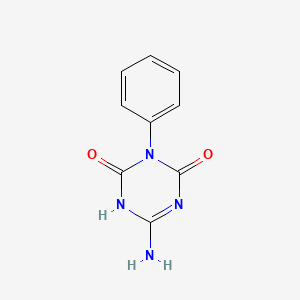
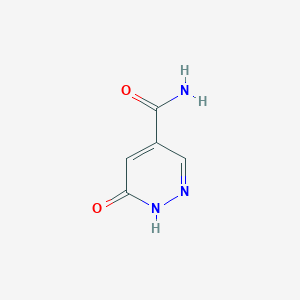
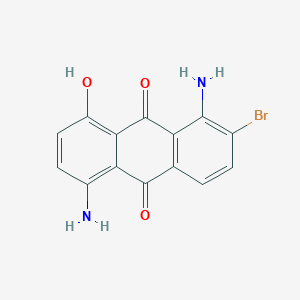
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
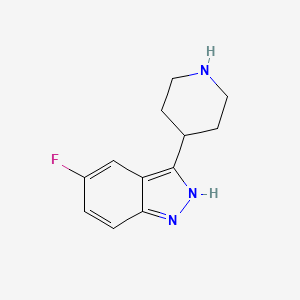
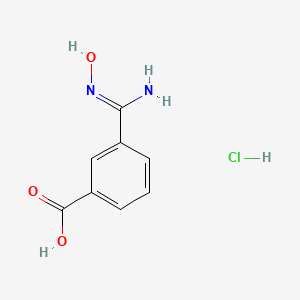
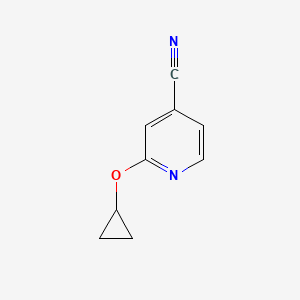
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
